Methisazon

Übersicht

Beschreibung

. Es wurde ursprünglich in den 1960er Jahren entwickelt und zeigte vielversprechende Ergebnisse gegen Pockeninfektionen. Seine breite Anwendung war jedoch aufgrund logistischer Herausforderungen in Entwicklungsländern und der Verfügbarkeit alternativer Behandlungen begrenzt .

Wissenschaftliche Forschungsanwendungen

Metisazon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um antivirale Mechanismen und die Synthese verwandter antiviraler Mittel zu untersuchen.

Biologie: Metisazon wird in der Forschung verwendet, um die Hemmung der Virusreplikation und Proteinsynthese zu verstehen.

Medizin: Es wurde auf seine potenzielle Verwendung bei der Behandlung von Virusinfektionen untersucht, insbesondere solchen, die durch Pockenviren verursacht werden.

Wirkmechanismus

Metisazon übt seine antiviralen Wirkungen aus, indem es die Synthese von Messenger-RNA und Proteinen in Viren hemmt. Diese Hemmung verhindert die Replikation und Ausbreitung des Virus im Wirtsorganismus. Die molekularen Zielstrukturen von Metisazon umfassen virale Enzyme und Proteine, die an den Transkriptions- und Translationsprozessen beteiligt sind. Durch die Bindung an diese Zielstrukturen stört Metisazon die normale Funktion der viralen Maschinerie und führt so zur Unterdrückung der Virusreplikation .

Wirkmechanismus

Target of Action

Methisazone primarily targets the process of mRNA and protein synthesis , especially in pox viruses . By inhibiting these crucial biological processes, Methisazone prevents the replication of the virus within the host organism.

Mode of Action

The compound interacts with its targets by inhibiting mRNA and protein synthesis . This inhibition disrupts the normal life cycle of the virus, preventing it from replicating and spreading within the host organism.

Biochemical Pathways

Methisazone’s action affects the protein synthesis pathway . By inhibiting mRNA and protein synthesis, Methisazone disrupts the normal functioning of this pathway, leading to a decrease in the production of new viral particles. The downstream effects of this disruption include a reduction in viral load and a halt in the progression of the viral infection.

Result of Action

The primary result of Methisazone’s action is the inhibition of viral replication . By preventing the synthesis of new viral proteins, Methisazone effectively halts the spread of the virus within the host organism. This leads to a decrease in viral load and can help to alleviate the symptoms of the viral infection.

Biochemische Analyse

Biochemical Properties

Methisazone plays a significant role in biochemical reactions, particularly in the inhibition of mRNA and protein synthesis

Cellular Effects

Methisazone has been shown to have suppressive effects on both immune and hematopoietic cellular responses . It influences cell function by inhibiting mRNA and protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Methisazone involves the inhibition of mRNA and protein synthesis This inhibition can lead to changes in gene expression and can affect the activity of enzymes and other proteins within the cell

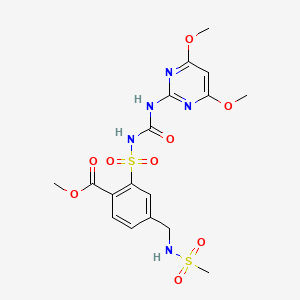

Vorbereitungsmethoden

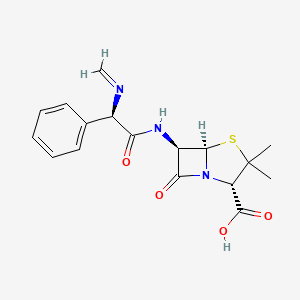

Metisazon wird durch Kondensation von N-Methylisatin mit Thiosemicarbazid synthetisiert . Die Reaktion beinhaltet typischerweise das Erhitzen der Reaktanten in einem geeigneten Lösungsmittel unter kontrollierten Bedingungen, um Metisazon zu erhalten. Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren sowie den Prozess für die großtechnische Herstellung zu skalieren .

Analyse Chemischer Reaktionen

Metisazon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Metisazon kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Metisazon in seine reduzierte Form umwandeln.

Substitution: Metisazon kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Übliche Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen.

Vergleich Mit ähnlichen Verbindungen

Metisazon ist im Vergleich zu anderen antiviralen Verbindungen aufgrund seines spezifischen Mechanismus der Hemmung der Messenger-RNA- und Proteinsynthese einzigartig. Ähnliche Verbindungen umfassen:

Ribavirin: Ein antivirales Medikament, das die virale RNA-Synthese hemmt.

Acyclovir: Ein antivirales Mittel, das auf die virale DNA-Polymerase zielt.

Eigenschaften

IUPAC Name |

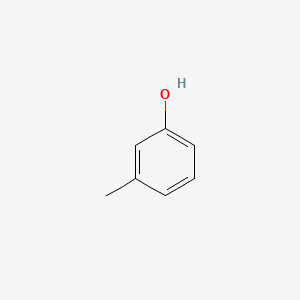

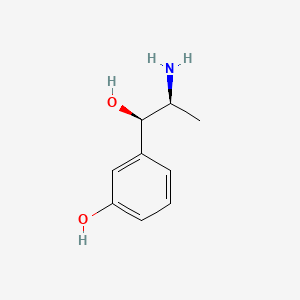

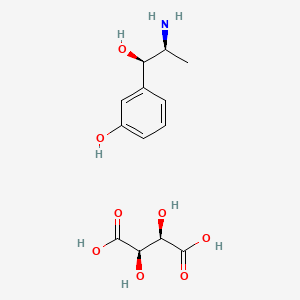

(2-hydroxy-1-methylindol-3-yl)iminothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5,15H,1H3,(H2,11,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZUCVNWOZLIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1O)N=NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046413, DTXSID10859687 | |

| Record name | Methisazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1910-68-5, 26153-15-1 | |

| Record name | Methisazone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metisazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methisazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methisazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methisazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metisazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHISAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3QML4J07E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methisazone exert its antiviral effect?

A: Methisazone primarily acts by inhibiting the synthesis of late viral proteins, effectively preventing the assembly of complete, infectious viral particles. [, , , ] This occurs when the compound is present during a significant portion of the viral replication cycle. [] In the case of vaccinia virus, methisazone disrupts the formation of the polyribosomal late messenger RNA complex, hindering the production of essential viral proteins. []

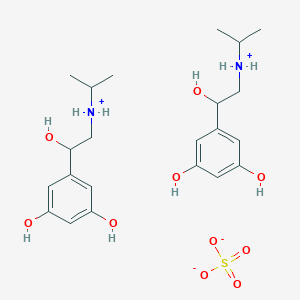

Q2: Against which viruses has methisazone demonstrated activity?

A: Methisazone exhibits a broad spectrum of activity against both DNA and RNA viruses. It is most recognized for its efficacy against poxviruses like variola (smallpox) and vaccinia. [, , , , ] Notably, it has shown greater efficacy in preventing smallpox in exposed individuals (prophylaxis) rather than treating the disease after clinical manifestation. [, , , ] Research indicates its potential against other viruses, including:

- Adenoviruses: Methisazone inhibits various adenovirus types, including 3, 7, 9, 11, 14, 16, 17, 21, and 28, as well as the simian adenovirus SV15. []

- Herpesviruses: Methisazone shows activity against certain herpesviruses, such as varicella-zoster virus (chickenpox), and has been investigated for potential in treating herpes simplex virus. [, , , ]

- Other RNA viruses: Studies demonstrate methisazone's inhibitory effects on the replication of RNA viruses like cowpea chlorotic mottle virus, foot-and-mouth disease virus, and certain rhinoviruses. [, ]

Q3: Are there differences in methisazone's efficacy against different poxviruses?

A: Yes, methisazone exhibits varying degrees of effectiveness against different poxviruses. While it effectively inhibits vaccinia virus replication in humans and animal models, it does not demonstrate the same level of protection against the closely related mousepox virus (ectromelia virus) in mice. [] This suggests that subtle differences in viral proteins or replication mechanisms can significantly impact methisazone's efficacy.

Q4: What is the molecular formula, weight, and relevant spectroscopic data for methisazone?

A: Methisazone has the molecular formula C10H11N4OS and a molecular weight of 235.29 g/mol. Detailed spectroscopic data, including infrared (IR) spectra analysis, can be found in scientific publications. [, ]

Q5: Does the modified form of methisazone remain stable over time?

A: No, the unstable polymorph of methisazone, formed through grinding, tends to revert to its original fibrous form upon storage. [] This reversion negatively affects its solubility and bioavailability. [] Further research and formulation strategies are needed to improve the long-term stability of the more soluble form of methisazone.

Q6: What approaches can enhance the stability and bioavailability of methisazone?

A6: Researchers are exploring various formulation strategies to overcome the challenges associated with methisazone's stability and bioavailability. These include:

- Complexation: Studies demonstrate that complexing methisazone with metals like copper can influence its stability and potentially its activity. []

- Novel drug delivery systems: Incorporating methisazone into nanoparticles or other advanced drug delivery systems could offer a promising avenue for improving its stability, solubility, and targeted delivery. []

Q7: Does methisazone interact with the immune system?

A: Yes, studies have shown that methisazone can have both stimulatory and suppressive effects on the immune system. [, ] At therapeutic doses, methisazone has been shown to suppress both humoral and cellular immune responses in mice. [] This immunosuppressive effect was observed in antibody responses to sheep erythrocytes and in the response of hemopoietic colony-forming cells to adjuvant stimulation. [, ]

Q8: Can methisazone be used safely alongside other medications?

A: More research is needed to fully understand the potential for interactions between methisazone and other medications. Clinicians should be aware of the potential for additive effects when co-administering methisazone with other drugs known to suppress the immune system. []

Q9: What are the current research areas focusing on methisazone?

A9: Despite its limited use, methisazone continues to be investigated for its potential in various areas:

- Drug repurposing: Researchers are exploring the use of methisazone against emerging viral infections, including SARS-CoV-2, through computational modeling and in vitro studies. [, ]

- Novel derivatives: Synthesizing and evaluating new methisazone derivatives with improved potency, stability, and pharmacokinetic profiles is an active area of research. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.